molecular formula C8H5BrF2 B2518812 4-Bromo-2,6-difluorostyrene CAS No. 160975-98-4

4-Bromo-2,6-difluorostyrene

Cat. No.: B2518812
CAS No.: 160975-98-4
M. Wt: 219.029
InChI Key: NQECSHUEKMLGED-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms at the 4th, 2nd, and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorostyrene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the styrene moiety can participate in electrophilic addition reactions, such as hydrohalogenation or hydrogenation.

    Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, or alkoxides

    Electrophiles: Hydrogen halides (HBr, HCl)

    Catalysts: Palladium complexes, radical initiators (e.g., azobisisobutyronitrile)

Major Products

    Substituted Styrenes: Products formed by nucleophilic substitution of the bromine atom.

    Hydrohalogenated Products: Formed by the addition of hydrogen halides to the double bond.

    Polymers: Formed by radical polymerization of the styrene moiety.

Scientific Research Applications

4-Bromo-2,6-difluorostyrene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorostyrene in chemical reactions involves:

    Electrophilic Addition: The double bond in the styrene moiety acts as a nucleophile, reacting with electrophiles to form addition products.

    Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of substituted products.

    Radical Polymerization: The compound can undergo radical polymerization, initiated by radical initiators, to form polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromostyrene: Similar structure but lacks the fluorine atoms. It has different reactivity and applications.

    2,6-Difluorostyrene: Lacks the bromine atom, leading to different chemical properties and reactivity.

    4-Bromo-2,5-difluorostyrene: Similar but with fluorine atoms at different positions, affecting its chemical behavior.

Uniqueness

4-Bromo-2,6-difluorostyrene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

5-bromo-2-ethenyl-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQECSHUEKMLGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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